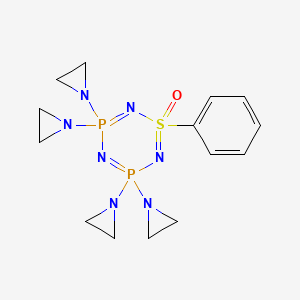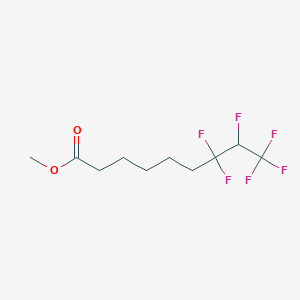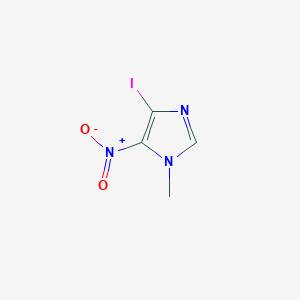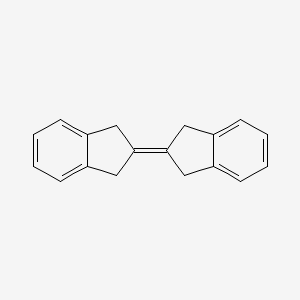
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is a complex organic compound with a unique structure that includes two indene units connected by a double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene typically involves the condensation of indanone derivatives. One common method is the Knoevenagel condensation, where indanone reacts with malononitrile in the presence of a base such as sodium acetate or piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective electron acceptor in organic electronics and photopolymerization. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indanone: A closely related compound used in the synthesis of biologically active molecules.
Indane-1,3-dione: Another similar compound with applications in organic electronics and photopolymerization.
Uniqueness
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is unique due to its double indene structure, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and stability under various conditions .
Propiedades
Número CAS |
78305-15-4 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
2-(1,3-dihydroinden-2-ylidene)-1,3-dihydroindene |
InChI |
InChI=1S/C18H16/c1-2-6-14-10-17(9-13(14)5-1)18-11-15-7-3-4-8-16(15)12-18/h1-8H,9-12H2 |
Clave InChI |
WPZSNYYCBZLKCX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C2CC3=CC=CC=C3C2)CC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


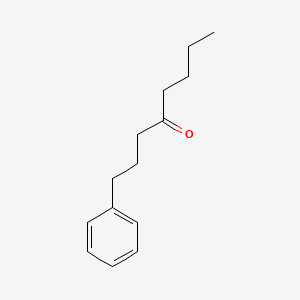

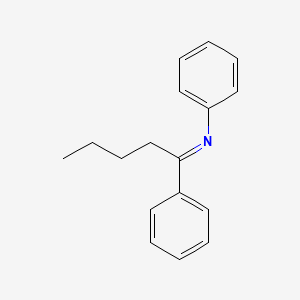

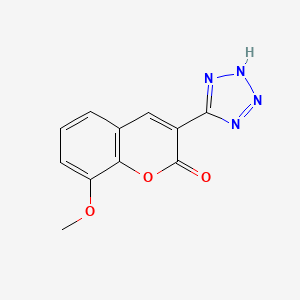
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
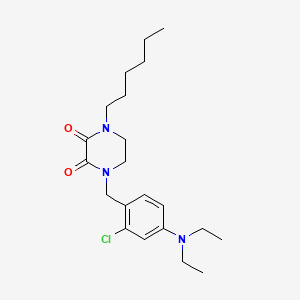
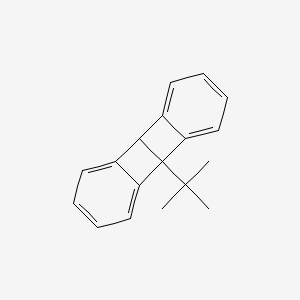
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
